molecular formula C11H9ClN2 B8379910 2,2'-(Chloromethylene)dipyridine

2,2'-(Chloromethylene)dipyridine

Cat. No. B8379910
M. Wt: 204.65 g/mol
InChI Key: OURLZCSNCILFGO-UHFFFAOYSA-N
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Patent
US06617299B1

Procedure details

To di(2-pyridinyl)methanol (8.73 g, 46.94 mmol) in CH3CN (100 ml) at 0° C. was added a solution of PPh3 (14.77 gram, 56.32 mmol) in of CCl4 (80 mL) in 1.5 h. The solution was left standing overnight. After addition of MeOH (10 ml) and stirring for 15 min the mixture was concentrated in vacuum to ca 50 ml. To the residue was added of water (100 ml) and the mixture was acidified with 2M HCl to pH=1, and washed twice with 100 ml of CHCl3, the aqueous layer was neutralized with K2CO3 and extracted 4 times with 75 ml of ether. Drying and evaporation of the solvent yielded 2-[chloro(2-pyridinyl)methyl]pyridine (5.41 gram, 56%) as a pale brown solid. Analytically pure material was obtained by column chromatography on silica (ether). 1H-NMR (200 MHz, CDCl3) δ 6.20 (s, 1H), 7.14-7.20 (m, 2H), 7.60-7.73 (m, 4H). 8.51-8.54 (m, 2H). 13C-NMR (50.3 MHz, CDCl3) δ 62.84 (d), 121.3 (d), 121.5 (d), 135.7 (d), 147.7 (d), 156.9 (s). Anal. Cald. for C11H9ClN2: C 64.56, H 4.43, Cl 17.32, N 13.69; Found: C 64.48, H 4.45, Cl 17.29, N 13.49.
Quantity
8.73 g
Type
reactant
Reaction Step One
Name
Quantity
14.77 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)(Cl)(Cl)[Cl:35].CO>CC#N>[Cl:35][CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1

Inputs

Step One
Name
Quantity
8.73 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(O)C1=NC=CC=C1
Name
Quantity
14.77 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring for 15 min the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution was left
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuum to ca 50 ml
ADDITION
Type
ADDITION
Details
To the residue was added of water (100 ml)
WASH
Type
WASH
Details
washed twice with 100 ml of CHCl3
EXTRACTION
Type
EXTRACTION
Details
extracted 4 times with 75 ml of ether
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(C1=NC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.41 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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